2-(4-Bromo-2,6-dimethoxyphenyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2,6-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid typically involves the bromination of 2,6-dimethoxyphenylacetic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of various substituted phenylacetic acids.
Oxidation: Formation of 2-(4-formyl-2,6-dimethoxyphenyl)acetic acid or 2-(4-carboxy-2,6-dimethoxyphenyl)acetic acid.
Reduction: Formation of 2-(2,6-dimethoxyphenyl)acetic acid.
Scientific Research Applications
2-(4-bromo-2,6-dimethoxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2,6-dimethylphenoxy)acetic acid
- 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid
- 2-(4-bromo-2,6-dimethylphenyl)acetic acid
Uniqueness
2-(4-bromo-2,6-dimethoxyphenyl)acetic acid is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H11BrO4 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-3-6(11)4-9(15-2)7(8)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
ZFCUZSFJHXYARD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1CC(=O)O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.